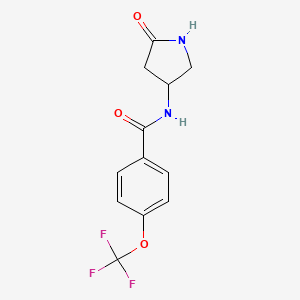
N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyrrolidinone ring and a trifluoromethoxy group attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide typically involves the following steps:
-
Formation of the Pyrrolidinone Ring: : The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
-
Introduction of the Trifluoromethoxy Group: : The trifluoromethoxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable benzamide derivative with a trifluoromethoxy reagent, such as trifluoromethoxy iodide, under basic conditions.
-
Coupling of the Pyrrolidinone and Benzamide Moieties: : The final step involves the coupling of the pyrrolidinone ring with the benzamide moiety. This can be achieved through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of This compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide: can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, alkoxides, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
科学研究应用
N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide: has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
-
Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme activity and binding affinity.
-
Medicine: : The compound is explored for its potential therapeutic properties. It is investigated as a lead compound in drug discovery programs targeting various diseases, including cancer and neurological disorders.
-
Industry: : In industrial applications, the compound is used in the development of specialty chemicals and advanced materials. It is also employed in the formulation of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide: can be compared with other similar compounds, such as:
-
N-(5-oxopyrrolidin-3-yl)-4-methoxybenzamide: : This compound lacks the trifluoromethoxy group, which may result in different chemical properties and biological activities.
-
N-(5-oxopyrrolidin-3-yl)-4-chlorobenzamide: : The presence of a chlorine atom instead of the trifluoromethoxy group can lead to variations in reactivity and interaction with molecular targets.
-
N-(5-oxopyrrolidin-3-yl)-4-fluorobenzamide: : The fluorine atom may impart different electronic and steric effects compared to the trifluoromethoxy group, influencing the compound’s behavior in chemical and biological systems.
The uniqueness of This compound
属性
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)20-9-3-1-7(2-4-9)11(19)17-8-5-10(18)16-6-8/h1-4,8H,5-6H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXWDJGHPXHQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2738174.png)
![N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738178.png)
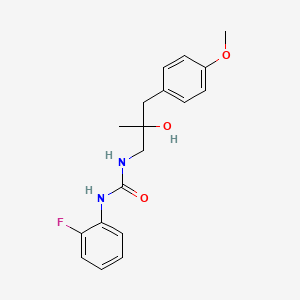
![3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole](/img/structure/B2738181.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide](/img/structure/B2738182.png)
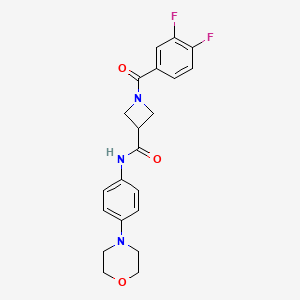
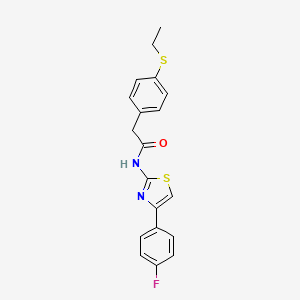

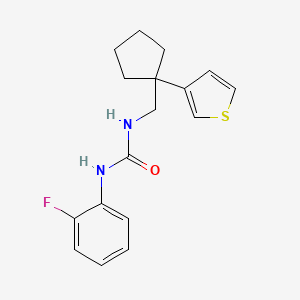
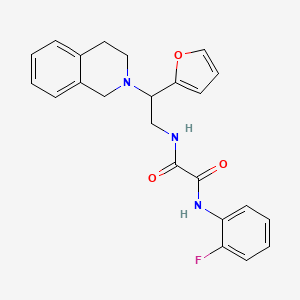

![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)

